N-[3-(2-allyl-4-chlorophenoxy)propyl]-2-butanamine oxalate
Overview
Description
N-[3-(2-allyl-4-chlorophenoxy)propyl]-2-butanamine oxalate is a useful research compound. Its molecular formula is C18H26ClNO5 and its molecular weight is 371.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.1499506 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Remediation and Sorption Studies
Research into phenoxy herbicides, which share structural similarities with the compound , highlights the importance of understanding compound interactions with soil and organic matter. Werner, Garratt, and Pigott (2012) discuss the sorption behavior of phenoxy herbicides, such as 2,4-D, on various soils and minerals. This research is crucial for environmental remediation strategies, indicating how related compounds might interact with natural ecosystems and the potential for mitigating pollution through sorption processes (Werner, Garratt, & Pigott, 2012).
Advanced Material Synthesis
The study on regioselective and stereoselective copper(I)-promoted allylation, by Coldham and Leonori (2010), showcases the synthetic utility of allyl groups in chemical synthesis. This research might offer insights into the synthesis of complex organic molecules, including potential derivatives of N-[3-(2-allyl-4-chlorophenoxy)propyl]-2-butanamine oxalate, and their application in creating new materials or pharmaceutical compounds (Coldham & Leonori, 2010).
Fungal Bioremediation and Metal Transformations
Gadd et al. (2014) explore the role of oxalate in fungal processes, including metal and mineral transformations. Given the oxalate component in the compound of interest, this research underscores the potential for using such compounds in bioremediation efforts and understanding their ecological impacts, particularly in metal mobilization and detoxification processes (Gadd et al., 2014).
Photocatalytic and Photochemical Applications
Research on photo-Fenton degradation of herbicides, like the study by Conte, Schenone, and Alfano (2016), demonstrates the potential for using related chemical structures in photocatalytic degradation of pollutants. This aligns with environmental applications, where the photocatalytic properties of compounds can be harnessed to degrade organic pollutants in water and soil (Conte, Schenone, & Alfano, 2016).
Solar Energy and Dye-Sensitized Solar Cells
The application of oxalate derivatives in dye-sensitized solar cells (DSSCs), as discussed by Afrooz and Dehghani (2015), indicates the relevance of such compounds in renewable energy technologies. This study highlights how oxalate-based additives can improve the efficiency of DSSCs, suggesting potential research avenues for derivatives of the compound (Afrooz & Dehghani, 2015).
Properties
IUPAC Name |
N-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.C2H2O4/c1-4-7-14-12-15(17)8-9-16(14)19-11-6-10-18-13(3)5-2;3-1(4)2(5)6/h4,8-9,12-13,18H,1,5-7,10-11H2,2-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAWQGKDDXNMMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCOC1=C(C=C(C=C1)Cl)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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